
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one is a complex organic compound with a unique structure that includes multiple rings and substituents
Preparation Methods
The synthesis of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one can be compared with other similar compounds, such as:
2,3,3a,4,7,7a-Hexahydro-1H-inden-2-one: This compound has a similar core structure but lacks the dibutyl substituents.
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another structurally related compound with different substituents and functional groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): A compound with a similar ring system but different substituents.
Properties
CAS No. |
500784-64-5 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4,5-dibutyltricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C18H28O/c1-3-5-7-14-15(8-6-4-2)18(19)17-13-10-9-12(11-13)16(14)17/h9-10,12-17H,3-8,11H2,1-2H3 |
InChI Key |
VXBLBHGIGYNTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(=O)C2C1C3CC2C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
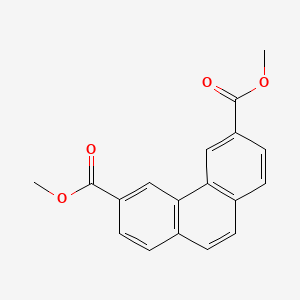
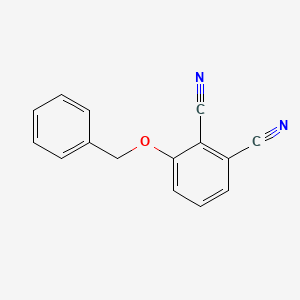
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
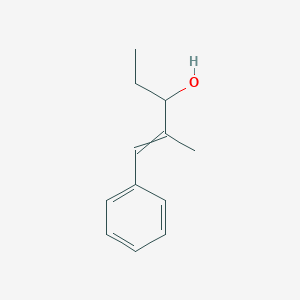
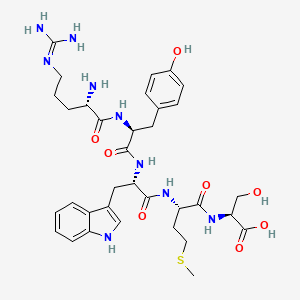
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

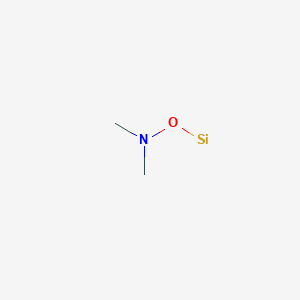
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
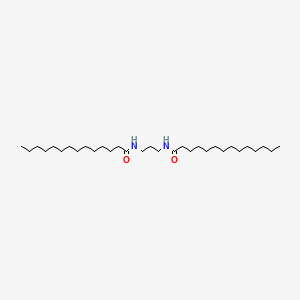
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
